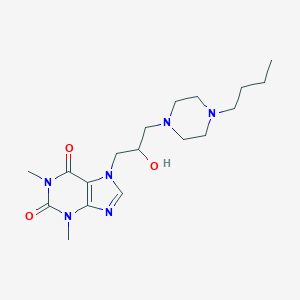
7-(2-Hydroxy-3-(4-butyl-1-piperazinyl)propyl)theophylline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7-(2-Hydroxy-3-(4-butyl-1-piperazinyl)propyl)theophylline, commonly known as BU-3981T, is a xanthine derivative that has been studied extensively for its potential therapeutic applications. This compound has been synthesized using various methods and has been found to exhibit a range of biochemical and physiological effects.
Mécanisme D'action
BU-3981T acts as a phosphodiesterase (PDE) inhibitor, which increases the intracellular concentration of cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP). This leads to the relaxation of smooth muscle cells in the respiratory and cardiovascular systems, resulting in bronchodilation and vasodilation, respectively. BU-3981T also exhibits neuroprotective effects by inhibiting the activity of monoamine oxidase (MAO), which is responsible for the breakdown of neurotransmitters such as dopamine and serotonin.
Effets Biochimiques Et Physiologiques
BU-3981T has been found to exhibit a range of biochemical and physiological effects, including bronchodilation, vasodilation, and neuroprotection. In addition, BU-3981T has been found to exhibit anti-inflammatory effects, which may contribute to its potential therapeutic applications in respiratory diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using BU-3981T in lab experiments is its high potency and selectivity as a PDE inhibitor. This allows for precise control of the intracellular concentration of cAMP and cGMP. However, one limitation of using BU-3981T in lab experiments is its relatively short half-life, which may require frequent dosing in in vivo experiments.
Orientations Futures
There are several future directions for research on BU-3981T. One area of interest is the development of novel formulations that can increase the bioavailability and half-life of BU-3981T. Another area of interest is the investigation of the potential therapeutic applications of BU-3981T in neurological disorders, such as Alzheimer's disease and Parkinson's disease. Finally, further research is needed to elucidate the precise mechanisms underlying the anti-inflammatory effects of BU-3981T, which may contribute to its potential therapeutic applications in respiratory diseases.
Méthodes De Synthèse
BU-3981T can be synthesized using a variety of methods, including the reaction of theophylline with 4-butyl-1-piperazine and 2-bromo-3-hydroxypropyl bromide. Another method involves the reaction of theophylline with 4-butyl-1-piperazine and 2-(2-hydroxyethyl) bromide. These methods have been optimized for high yield and purity of the final product.
Applications De Recherche Scientifique
BU-3981T has been studied for its potential therapeutic applications in a variety of areas, including respiratory diseases, cardiovascular diseases, and neurological disorders. In respiratory diseases, BU-3981T has been found to exhibit bronchodilatory effects, making it a potential treatment for asthma and chronic obstructive pulmonary disease (COPD). In cardiovascular diseases, BU-3981T has been found to exhibit vasodilatory effects, making it a potential treatment for hypertension. In neurological disorders, BU-3981T has been found to exhibit neuroprotective effects, making it a potential treatment for Alzheimer's disease and Parkinson's disease.
Propriétés
Numéro CAS |
19971-76-7 |
|---|---|
Nom du produit |
7-(2-Hydroxy-3-(4-butyl-1-piperazinyl)propyl)theophylline |
Formule moléculaire |
C18H30N6O3 |
Poids moléculaire |
378.5 g/mol |
Nom IUPAC |
7-[3-(4-butylpiperazin-1-yl)-2-hydroxypropyl]-1,3-dimethylpurine-2,6-dione |
InChI |
InChI=1S/C18H30N6O3/c1-4-5-6-22-7-9-23(10-8-22)11-14(25)12-24-13-19-16-15(24)17(26)21(3)18(27)20(16)2/h13-14,25H,4-12H2,1-3H3 |
Clé InChI |
ISHRBESAKSJFSA-UHFFFAOYSA-N |
SMILES |
CCCCN1CCN(CC1)CC(CN2C=NC3=C2C(=O)N(C(=O)N3C)C)O |
SMILES canonique |
CCCCN1CCN(CC1)CC(CN2C=NC3=C2C(=O)N(C(=O)N3C)C)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![6-Amino-1,3-dimethyl-1H-pyrazolo[3,4-B]pyrazine-5-carbonitrile](/img/structure/B12046.png)
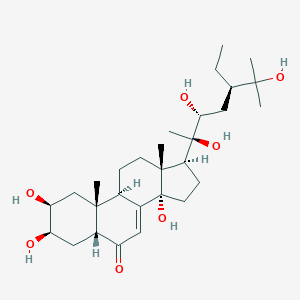
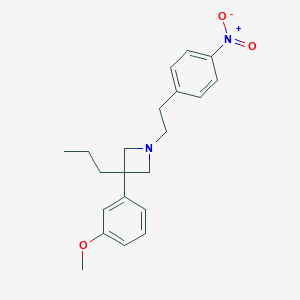
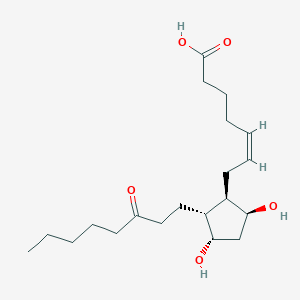
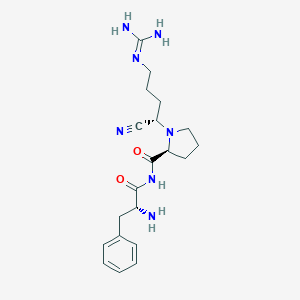
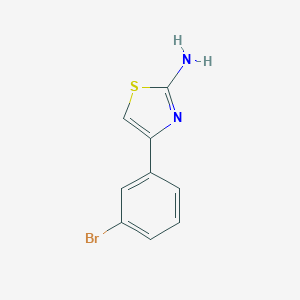
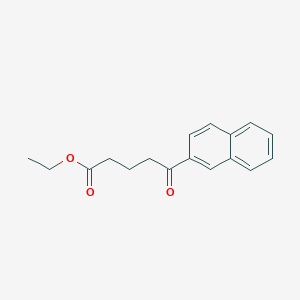
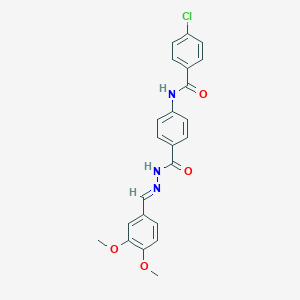
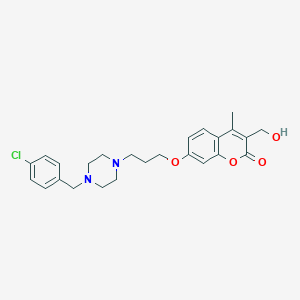
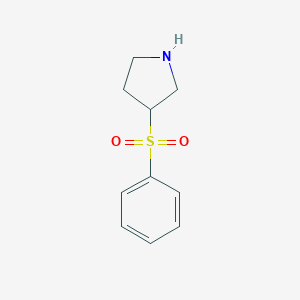

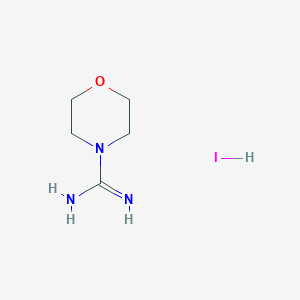
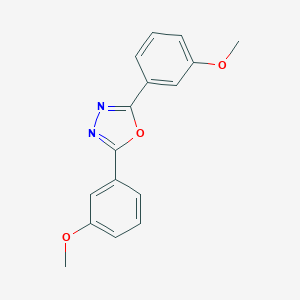
![1,2-Diazabenzo[a]cyclopropa[cd]pentalene, 1,2,2a,2b,6b,6c-hexahydro- (9CI)](/img/structure/B12072.png)